molecular formula C15H19BN2O2 B6281825 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine CAS No. 2230902-34-6

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine

Cat. No. B6281825
CAS RN: 2230902-34-6
M. Wt: 270.14 g/mol
InChI Key: LFSKXIRELUGGAX-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine is a chemical compound with a wide range of applications in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is known for its unique properties and potential in various fields.

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and indoles. It is also used as a catalyst in organic synthesis, as a ligand for metal complexes, and as a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, forming a covalent bond with the substrate. This bond is then broken, resulting in the formation of a new product. Additionally, the compound may act as a nucleophile, attacking the substrate and forming a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have antimicrobial, anti-inflammatory, and antioxidant properties. Additionally, the compound has been shown to inhibit the growth of certain bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is a relatively inexpensive reagent, making it cost-effective for use in research. However, the compound is highly reactive and may react with other compounds, making it unsuitable for use in certain experiments.

Future Directions

There are several potential future directions for the use of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further research could be done to explore the biological activity of the compound and its potential therapeutic applications. Finally, further research could be done to explore the potential use of the compound as a catalyst in organic synthesis.

Synthesis Methods

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine involves the condensation of 2-amino-6-methylquinoline and 1,3,2-dioxaborolan-2-yl bromide in the presence of a base. This reaction produces the desired compound along with some by-products. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at temperatures ranging from 80-120°C. The reaction can be further optimized by varying the temperature, reaction time, and the concentration of the reactants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine involves the reaction of 6-chloroquinolin-3-amine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "6-chloroquinolin-3-amine", "tetramethyl-1,3,2-dioxaborolane", "palladium catalyst" ], "Reaction": [ "Add 6-chloroquinolin-3-amine and tetramethyl-1,3,2-dioxaborolane to a reaction flask", "Add a palladium catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

2230902-34-6

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-10(7-11)8-12(17)9-18-13/h5-9H,17H2,1-4H3

InChI Key

LFSKXIRELUGGAX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)N

Purity

0

Origin of Product

United States

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